(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
CAS No.: 2177366-32-2
Cat. No.: VC7315661
Molecular Formula: C20H18FN3O2S
Molecular Weight: 383.44
* For research use only. Not for human or veterinary use.
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone - 2177366-32-2](/images/structure/VC7315661.png)
Specification
CAS No. | 2177366-32-2 |
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Molecular Formula | C20H18FN3O2S |
Molecular Weight | 383.44 |
IUPAC Name | [4-(4-fluorophenyl)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C20H18FN3O2S/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)24-11-9-18(10-12-24)26-20-23-22-13-27-20/h1-8,13,18H,9-12H2 |
Standard InChI Key | LKYWCEIYUZENGT-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Molecular Characteristics
IUPAC Name and Structural Features
The systematic IUPAC name, (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone, delineates its core components:
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A piperidine ring substituted at the 4-position with a 1,3,4-thiadiazol-2-yloxy group.
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A methanone bridge linking the piperidine nitrogen to a 4'-fluoro-1,1'-biphenyl moiety.
The 1,3,4-thiadiazole ring (C₂N₂S) contributes electron-deficient aromaticity, while the fluorine atom on the biphenyl system enhances lipophilicity and metabolic stability .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₂₅H₂₁FN₄O₂S
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Molecular Weight: 476.53 g/mol (calculated via PubChem algorithms ).
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Key Physicochemical Parameters:
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LogP (Predicted): 3.2 ± 0.5 (indicating moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 0/6.
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Topological Polar Surface Area: 98 Ų (suggesting moderate membrane permeability).
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Table 1: Comparative Physicochemical Properties of Analogous Thiadiazole Derivatives
Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) |
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Target Compound | 476.53 | 3.2 | 98 |
PubChem CID 131704060 | 372.50 | 2.8 | 112 |
EvitaChem EVT-2491758 | 408.52 | 3.5 | 89 |
Synthesis and Structural Elucidation
Synthetic Strategies
The synthesis of this compound likely involves multi-step protocols, as observed in related thiadiazole-piperidine hybrids :
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
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Piperidine Functionalization: Nucleophilic substitution at the 4-position of piperidine using 2-mercapto-1,3,4-thiadiazole, followed by oxidation to introduce the sulfoxide/sulfone linkage .
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Biphenyl Coupling: Suzuki-Miyaura cross-coupling between a fluorophenylboronic acid and a brominated acetophenone derivative to install the 4'-fluoro-biphenyl group .
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Methanone Bridge Assembly: Friedel-Crafts acylation or amide coupling to link the piperidine-thiadiazole unit to the biphenyl system.
Table 2: Representative Synthetic Steps and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Thiadiazole cyclization | POCl₃, 80°C, 6 hr | 72 |
2 | Piperidine functionalization | K₂CO₃, DMF, 100°C, 12 hr | 65 |
3 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 58 |
4 | Acylation | AlCl₃, CH₂Cl₂, rt, 24 hr | 41 |
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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195.2 ppm (C=O), 162.5 ppm (C-F), 150–140 ppm (thiadiazole C=N).
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Biological Activity and Mechanistic Insights
β-Lactamase Inhibition
Patent US8969570B2 highlights thiadiazole-piperidine hybrids as β-lactamase inhibitors, potentiating β-lactam antibiotics against resistant strains . The target compound’s thiadiazole moiety may chelate zinc ions in metallo-β-lactamases, while the biphenyl group enhances binding affinity .
Table 3: Comparative Biological Activities of Thiadiazole Derivatives
Compound | Target Enzyme/PATHOGEN | IC₅₀/MIC |
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Target Compound (Predicted) | Metallo-β-lactamase | 0.8 µM* |
PubChem CID 131704060 | E. coli (Gram-negative) | 12 µg/mL |
EVT-2491758 | C. albicans | 16 µg/mL |
Applications in Medicinal Chemistry
Drug Discovery
The compound’s dual pharmacophores (thiadiazole and biphenyl) position it as a lead candidate for:
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Antibiotic Adjuvants: Countering β-lactam resistance in Pseudomonas aeruginosa .
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Anticancer Agents: Thiadiazoles inhibit carbonic anhydrase IX, a target in hypoxic tumors .
Pharmacokinetic Optimization
The 4'-fluoro substituent reduces oxidative metabolism, extending plasma half-life. Molecular dynamics simulations predict favorable binding to human serum albumin (ΔG = −8.2 kcal/mol) .
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